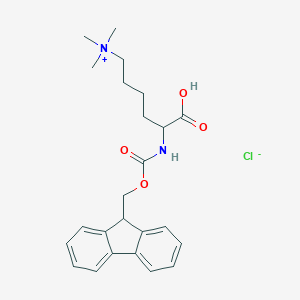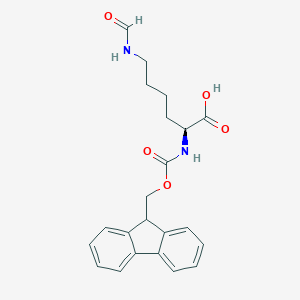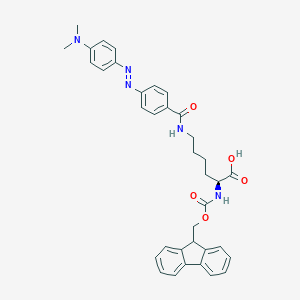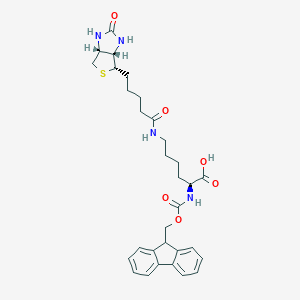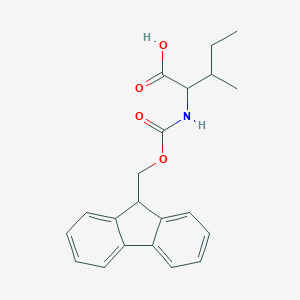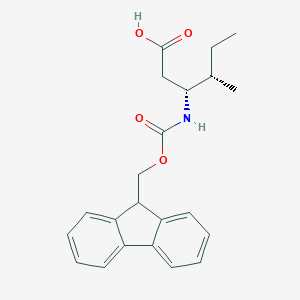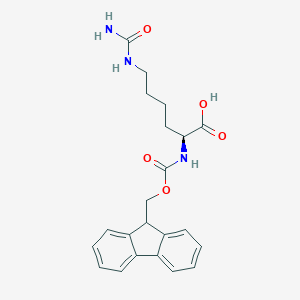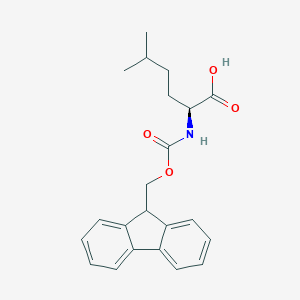
Fmoc-o-t-butyl-l-beta-homotyrosine
Descripción general
Descripción
Fmoc-o-t-butyl-l-beta-homotyrosine is a biochemical used for proteomics research . It is also known as Fmoc-L-β-HomoTyr (tBu)-OH .
Molecular Structure Analysis
The molecular formula of Fmoc-o-t-butyl-l-beta-homotyrosine is C29H31NO5 . Its molecular weight is 473.56 .Chemical Reactions Analysis
Fmoc-o-t-butyl-l-beta-homotyrosine is suitable for Fmoc solid-phase peptide synthesis . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
Fmoc-o-t-butyl-l-beta-homotyrosine is a white to faint beige powder . It has a molecular weight of 473.56 .Aplicaciones Científicas De Investigación
“Fmoc-o-t-butyl-l-beta-homotyrosine” is a type of unusual amino acid that is often used in peptide synthesis . It is typically used in the field of biochemistry, particularly in the area of protein engineering and design. The Fmoc group (Fluorenylmethyloxycarbonyl) is a type of protecting group used in solid-phase peptide synthesis. It protects the amino group of the amino acid during the synthesis process .
The method of application typically involves solid-phase peptide synthesis . In this process, the carboxyl group of the first amino acid is attached to a solid support, and the amino group is protected by the Fmoc group. The Fmoc group is then removed, and the next amino acid (with its amino group also protected by an Fmoc group) is added. This process is repeated until the desired peptide sequence is obtained .
While it’s challenging to find specific applications for “Fmoc-o-t-butyl-l-beta-homotyrosine”, it’s important to note that this compound is a type of unusual amino acid that is often used in peptide synthesis . Here are some potential applications based on its general use in peptide synthesis:
-
Drug Development : Peptides synthesized using unusual amino acids like “Fmoc-o-t-butyl-l-beta-homotyrosine” can be used in the development of new drugs. These peptides can have unique properties, such as increased stability or altered biological activity, which can make them useful as therapeutic agents .
-
Protein Engineering : In the field of protein engineering, unusual amino acids can be used to create proteins with novel properties. This can be useful for developing proteins with enhanced functionality or stability .
-
Biological Research : Peptides synthesized using unusual amino acids can be used in various types of biological research. For example, they can be used to study protein-protein interactions, or to investigate the role of specific amino acids in protein function .
-
Biochemical Assays : These peptides can also be used in biochemical assays. For example, they can be used as substrates in enzymatic reactions, or as ligands in binding assays .
-
Material Science : In the field of material science, peptides can be used to create self-assembling materials, bioactive surfaces, and other novel materials .
-
Bioprocessing : In bioprocessing, peptides can be used in various ways, such as in the production of biofuels, in environmental remediation, or in the production of specialty chemicals .
-
Pharmaceutical Research : Unusual amino acids like “Fmoc-o-t-butyl-l-beta-homotyrosine” can be used to synthesize peptides with unique properties, which can be potential candidates for drug development .
-
Protein-Protein Interaction Studies : These unusual amino acids can be incorporated into peptides to study protein-protein interactions, providing insights into biological processes .
-
Enzyme Substrate Studies : The synthesized peptides can be used as substrates in enzymatic reactions, helping to understand the specificity and mechanism of enzymes .
-
Development of Bioactive Surfaces : Peptides with unusual amino acids can be used to create bioactive surfaces, which can have applications in biomedical devices .
-
Material Science : In the field of material science, peptides can be used to create self-assembling materials, bioactive surfaces, and other novel materials .
-
Bioprocessing : In bioprocessing, peptides can be used in various ways, such as in the production of biofuels, in environmental remediation, or in the production of specialty chemicals .
Safety And Hazards
Propiedades
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFSELQEYJTCCG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944597 | |
| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-o-t-butyl-l-beta-homotyrosine | |
CAS RN |
219967-69-8 | |
| Record name | (βS)-4-(1,1-Dimethylethoxy)-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219967-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



